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Compound of Interest

Compound Name: Tris(dimethylamino)silane

Cat. No.: B081438 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for improving

the quality of Silicon Nitride (SiN) films deposited using the Tris(dimethylamino)silane
(TDMAS) precursor.

Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered when depositing SiN films with TDMAS?

A1: Common issues include carbon impurities in the film, post-deposition oxidation, film stress

leading to cracking or peeling, and non-uniform film thickness. At higher deposition

temperatures, non-self-limiting growth can also occur, leading to a chemical vapor deposition

(CVD)-like process.

Q2: Why are there carbon impurities in my SiN film deposited with TDMAS?

A2: TDMAS is an organosilane precursor containing organic ligands (dimethylamino groups).

Incomplete reaction or dissociation of these ligands during the deposition process can lead to

the incorporation of carbon and hydrogen into the SiN film. Carbon impurities can be as high as

5-10 atomic %.

Q3: How can I reduce carbon contamination in my TDMAS-deposited SiN films?
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A3: Optimizing the plasma conditions in Plasma-Enhanced Chemical Vapor Deposition

(PECVD) or Plasma-Enhanced Atomic Layer Deposition (PEALD) is crucial. Using a hydrogen

(H2) or ammonia (NH3) plasma can help to effectively remove the dimethylamino ligands and

reduce carbon content. A post-deposition anneal in a hydrogen-containing atmosphere can

also be effective.

Q4: My SiN film is oxidizing after deposition. What is the cause and how can I prevent it?

A4: SiN films, especially those deposited at lower temperatures (< 250 °C), can be susceptible

to ambient oxidation. This is often due to lower film density and the presence of unreacted Si-H

and N-H bonds which can react with atmospheric oxygen and moisture. Increasing the

deposition temperature can improve film density and resistance to oxidation. Post-deposition

plasma treatments have also been shown to enhance oxidation resistance.

Q5: What is the effect of deposition temperature on the quality of SiN films from TDMAS?

A5: Deposition temperature significantly impacts SiN film properties. Higher temperatures

generally lead to denser films with lower wet etch rates (WER) and improved resistance to

oxidation. However, temperatures above 150 °C can lead to non-self-limiting growth with

TDMAS, potentially affecting film conformality and uniformity.

Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during

your SiN film deposition experiments using TDMAS.

Problem 1: Film Peeling, Cracking, or Poor Adhesion
Symptoms: The deposited SiN film flakes off the substrate, shows visible cracks, or can be

easily removed with a tape test.

Possible Causes and Solutions:
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Cause Recommended Solution(s)

High Residual Film Stress

High residual stress, either compressive or

tensile, is a primary cause of adhesion failure.

This can lead to blistering (compressive stress)

or cracking (tensile stress).[1] Solutions: • Adjust

Deposition Parameters: Modify PECVD

parameters such as RF power, pressure, and

gas flow ratios. For instance, adjusting the

SiH4/NH3 ratio can tune the film stress from

compressive to tensile.[2] • Limit Film

Thickness: Thicker films accumulate more

stress. If possible, reduce the final film

thickness.[1] • Change Deposition Technique:

Consider using PEALD which can offer better

stress control at lower temperatures compared

to PECVD.

Substrate Contamination
A contaminated substrate surface prevents

proper bonding of the SiN film.

Inadequate Nucleation
The initial growth of the film on the substrate is

poor, leading to a weak interface.

Thermal Mismatch

A significant difference in the coefficient of

thermal expansion (CTE) between the SiN film

and the substrate can induce stress upon

cooling from the deposition temperature.

Problem 2: Non-Uniform Film Thickness
Symptoms: The thickness of the deposited SiN film varies significantly across the substrate.

Possible Causes and Solutions:
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Cause Recommended Solution(s)

Non-Uniform Gas Flow
The distribution of precursor and reactant gases

across the substrate is not uniform.

Temperature Gradients
The temperature across the substrate holder

(platen) is not uniform.

Plasma Non-Uniformity
The plasma density is not uniform across the

deposition area.

Substrate Rotation
Lack of substrate rotation in a non-uniform

deposition environment.

Quantitative Data Summary
The following tables summarize key quantitative data for SiN films deposited using TDMAS and

other precursors for comparison.

Table 1: Process Parameters and Resulting Film Properties for TDMAS
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Depositio
n Method

Temperat
ure (°C)

Precursor
/Reactant

Growth
Per Cycle
(GPC) /
Depositio
n Rate

Refractiv
e Index
(RI)

Wet Etch
Rate
(WER) (in
diluted
HF)

Carbon
Impurity
(atomic
%)

PEALD 350

TDMAS /

N2-H2

plasma

- - ~3 nm/min 5 - 10

PEALD

(with H2

post-

anneal)

350

TDMAS /

N2-H2

plasma

- - < 1 nm/min -

PECVD 100 - 300
TDMAS /

NH3
- ~1.8 - 2.0 - -

PECVD 100 - 300
TDMAS /

N2
- ~1.8 - 2.0 - -

Note: "-" indicates data not readily available in the searched literature for the specific

conditions.

Table 2: Comparison of Different Silicon Precursors for SiN Deposition
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Precursor
Depositio
n Method

Temperat
ure (°C)

GPC
(Å/cycle)

Film
Density
(g/cm³)

Key
Advantag
es

Key
Disadvant
ages

Tris(dimeth

ylamino)sil

ane

(TDMAS)

PEALD 350 - 2.4

Low

temperatur

e

deposition

High

carbon

impurities

Bis(tert-

butylamino

)silane

(BTBAS)

PEALD 200 - 500 0.15 - 0.32 2.9

High

quality

films, low

carbon

Low GPC

Chlorosilan

es (e.g.,

Si2Cl6)

Thermal

ALD
525 - 650 > 1 -

High GPC,

good

conformalit

y

High

deposition

temperatur

e, chlorine

contaminati

on

Trisilylamin

e (TSA)
PEALD 300 - 400 1.3 - 2.1 -

High GPC,

chlorine-

free

-

Experimental Protocols
Protocol 1: General Procedure for SiN Film Deposition by PECVD using TDMAS

Substrate Preparation:

Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, then

isopropanol, followed by drying with N2).

Perform an in-situ plasma clean (e.g., Ar or N2 plasma) to remove any remaining surface

contaminants.

Chamber Preparation:
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Ensure the deposition chamber is at the desired base pressure.

Heat the substrate holder to the target deposition temperature (e.g., 100-350 °C).

Deposition Process:

Introduce the TDMAS precursor into the chamber. The TDMAS is typically heated in a

bubbler to ensure sufficient vapor pressure, and a carrier gas (e.g., Ar or N2) is used to

transport the vapor.

Introduce the reactant gas (e.g., NH3 or N2) into the chamber.

Ignite the plasma by applying RF power to the electrodes.

Maintain the desired process pressure, gas flow rates, RF power, and substrate

temperature for the duration of the deposition to achieve the target film thickness.

Post-Deposition:

Turn off the RF power and stop the precursor and reactant gas flows.

Purge the chamber with an inert gas (e.g., N2).

Allow the substrate to cool down before removing it from the chamber.

Note: Specific parameters such as gas flow rates, RF power, and pressure need to be

optimized for your particular deposition system and desired film properties.

Visualizations
Troubleshooting Workflow for Poor Film Adhesion
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Caption: Troubleshooting workflow for poor SiN film adhesion.
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Logical Relationship of Deposition Parameters to Film
Properties

Deposition Parameters Film Properties
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Caption: Influence of key deposition parameters on SiN film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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